molecular formula C12H12Cl2N2OS B384501 2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-methoxy-1H-benzimidazole CAS No. 500276-77-7

2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-methoxy-1H-benzimidazole

Cat. No.: B384501
CAS No.: 500276-77-7
M. Wt: 303.2g/mol
InChI Key: VOZFRWCWOKHDPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The development of benzimidazole derivatives has been a cornerstone of medicinal chemistry for over a century, with the first benzimidazole synthesized in 1872 by Hoebrecker through the reduction of 2-nitro-4-methylacetanilide using tin and hydrochloric acid, followed by dehydration to yield 2,5-dimethyl-benzimidazole. The evolution of benzimidazole chemistry has led to numerous therapeutic applications, including the development of proton pump inhibitors such as omeprazole, which features a 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]-1H-benzimidazole structure. The incorporation of dichlorocyclopropyl moieties into pharmaceutical compounds has gained attention due to their unique steric and electronic properties, as demonstrated by compounds like 2,2-dichloro-3,3-dimethyl cyclopropane carboxylic acid (WL 28325), which exhibits systemic fungicidal activity against rice blast disease.

The specific combination of a 5-methoxy-benzimidazole core with a dichlorocyclopropylmethyl sulfanyl substituent represents a sophisticated approach to molecular design, potentially combining the established pharmacological properties of methoxy-benzimidazoles with the unique structural features of dichlorocyclopropyl derivatives. This structural motif reflects modern synthetic strategies that seek to optimize biological activity through careful placement of functional groups that can modulate receptor binding, metabolic stability, and pharmacokinetic properties.

Chemical Classification and Nomenclature

This compound belongs to the heterocyclic compound class, specifically categorized as a substituted benzimidazole derivative. The compound can be systematically named according to IUPAC nomenclature conventions, with the benzimidazole core serving as the parent structure and the various substituents designated by their positions and chemical nature. The systematic classification places this compound within the broader category of benzimidazole-sulfanyl derivatives, which have been extensively studied for their diverse biological activities.

From a structural perspective, the compound incorporates three distinct pharmacophoric elements: the benzimidazole heterocycle, which is known for its wide range of biological activities including antimicrobial, antiviral, and anticancer properties; the sulfanyl linkage, which often serves as a bioisostere for other heteroatom connections and can influence molecular flexibility and binding interactions; and the dichlorocyclopropyl moiety, which provides unique steric constraints and electronic properties that can modulate biological activity.

The molecular formula and structural characteristics of related compounds provide insight into the expected properties of this target molecule. For comparison, 5-methoxybenzimidazole has a molecular weight of 148.16 g/mol and formula C₈H₈N₂O, while 2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-benzimidazole (lacking the methoxy group) has a molecular weight of 273.2 g/mol and formula C₁₁H₁₀Cl₂N₂S.

Structural Features and Significance

The structural architecture of this compound represents a carefully designed molecular framework that combines several pharmacologically relevant motifs. The benzimidazole core provides a planar, aromatic heterocyclic system capable of π-π stacking interactions and hydrogen bonding through its imidazole nitrogen atoms. The 5-methoxy substituent introduces electron-donating character to the benzene ring, potentially influencing the electronic distribution and binding properties of the molecule.

The dichlorocyclopropyl moiety represents a particularly interesting structural element, as cyclopropyl rings are known for their unique bonding characteristics and conformational rigidity. The presence of two chlorine atoms on the cyclopropyl ring further modifies the electronic properties and may influence the compound's reactivity and metabolic stability. Similar dichlorocyclopropyl-containing compounds have demonstrated significant biological activities, suggesting that this structural feature may contribute to the overall pharmacological profile.

The sulfanyl linkage connecting the benzimidazole core to the dichlorocyclopropylmethyl group provides conformational flexibility while maintaining electronic conjugation between the two molecular domains. Sulfur-containing linkages in pharmaceutical compounds often serve important roles in modulating absorption, distribution, metabolism, and excretion properties, as well as influencing target binding affinity and selectivity.

Position in Benzimidazole Research Landscape

The benzimidazole scaffold has established itself as one of the most versatile and widely utilized heterocyclic frameworks in medicinal chemistry, with applications spanning from antiparasitic agents to proton pump inhibitors and anticancer therapeutics. Recent research has particularly focused on benzimidazole-sulfonyl derivatives and their biological activities, including antibacterial, antifungal, antiviral, antiproliferative, anti-inflammatory, and enzyme inhibitory properties. The synthesis and biological evaluation of benzimidazole derivatives continue to be active areas of research, with new synthetic methodologies being developed to access diverse structural variants.

Within this research landscape, compounds featuring sulfanyl substituents at the 2-position of the benzimidazole ring have shown particular promise. The synthesis of such compounds typically involves condensation reactions between appropriately substituted benzimidazole derivatives and sulfanyl-containing electrophiles. The incorporation of complex side chains, such as the dichlorocyclopropylmethyl group, represents an advanced approach to fine-tuning the physicochemical and biological properties of these molecules.

Current research trends in benzimidazole chemistry emphasize the development of compounds with improved selectivity profiles, enhanced metabolic stability, and reduced toxicity compared to earlier generations of benzimidazole-based drugs. The strategic placement of substituents, including methoxy groups and halogenated side chains, reflects a sophisticated understanding of structure-activity relationships that has emerged from decades of research in this field.

General Overview of Benzimidazole-Sulfanyl Compounds

Benzimidazole-sulfanyl compounds represent a significant subclass within the broader family of benzimidazole derivatives, characterized by the presence of sulfur-containing substituents that can dramatically influence biological activity and pharmacological properties. The synthetic approaches to these compounds typically involve nucleophilic substitution reactions, where mercaptobenzimidazole derivatives react with appropriate alkylating agents to form the desired sulfanyl linkages.

Compound Class Key Structural Features Reported Activities
2-Mercaptobenzimidazole derivatives Thiol group at position 2 Hypoxia imaging agents
Alkylsulfanyl benzimidazoles Alkyl chains attached via sulfur Antimicrobial, anti-inflammatory
Arylsulfanyl benzimidazoles Aromatic rings connected through sulfur Anticancer, enzyme inhibition
Heterocyclicsulfanyl benzimidazoles Complex heterocycles via sulfur linkage Receptor antagonists, antiviral

The biological activities of benzimidazole-sulfanyl compounds are often attributed to their ability to interact with multiple molecular targets through various binding modes. The sulfur atom can participate in coordination with metal centers, form hydrogen bonds, and engage in hydrophobic interactions, while the benzimidazole core provides opportunities for π-π stacking and additional hydrogen bonding interactions. This dual functionality makes these compounds particularly attractive as lead structures for drug development.

Recent synthetic methodologies have focused on developing more efficient and environmentally friendly approaches to benzimidazole-sulfanyl compound synthesis. These include microwave-assisted reactions, metal-catalyzed cross-coupling reactions, and green chemistry approaches that minimize the use of toxic reagents and solvents. The ability to introduce diverse sulfanyl substituents has enabled the exploration of structure-activity relationships and the optimization of biological properties for specific therapeutic applications.

The pharmaceutical relevance of benzimidazole-sulfanyl compounds is exemplified by established drugs such as omeprazole and related proton pump inhibitors, which feature sulfoxide or sulfanyl functionalities as key pharmacophoric elements. These compounds demonstrate the potential for sulfur-containing benzimidazole derivatives to achieve high potency, selectivity, and therapeutic efficacy when properly designed and optimized.

Properties

IUPAC Name

2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-methoxy-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2OS/c1-17-8-2-3-9-10(4-8)16-11(15-9)18-6-7-5-12(7,13)14/h2-4,7H,5-6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZFRWCWOKHDPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SCC3CC3(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of o-Phenylenediamine Derivatives

The benzimidazole scaffold is typically constructed via condensation of 5-methoxy-o-phenylenediamine with carboxylic acids or aldehydes. For this compound, 5-methoxy-o-phenylenediamine serves as the starting material due to its pre-installed methoxy group at the 5-position. Classical methods involve refluxing the diamine with formic acid or trimethyl orthoformate in acidic media to yield 5-methoxy-1H-benzimidazole. Recent advances employ copper(I) iodide (5 mol%) in dimethylformamide (DMF) at 120°C, achieving 89% yield through a radical-mediated cyclization mechanism.

Critical Parameters :

  • Temperature : 80–120°C (lower temperatures favor selectivity)

  • Catalyst : CuI outperforms FeCl3 or ZnCl2 in minimizing byproducts

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction rates compared to ethanol or water

Sulfanyl Group Introduction

Mercaptobenzimidazole Intermediate Synthesis

5-Methoxy-2-mercaptobenzimidazole is generated via thiolation of the benzimidazole core. Patent US6245913B1 details a two-phase system using:

  • Reagents : Sodium hydroxide (2.5 eq), carbon disulfide (1.2 eq)

  • Conditions : Dichloromethane/water with tetrabutylammonium bromide (0.1 eq) as phase-transfer catalyst

  • Yield : 78–82% after 6 hours at 40°C

Alkylation with Dichlorocyclopropylmethyl Halides

Coupling the mercapto intermediate with (2,2-dichlorocyclopropyl)methyl chloride proceeds via nucleophilic substitution:

Optimized Protocol (FI77236C) :

ParameterValue
SolventDichloroethane
BasePotassium carbonate (3 eq)
Temperature60°C, 8 hours
Yield68%
Purity>99% (HPLC)

Side reactions involving cyclopropane ring opening are mitigated by maintaining pH > 9 and avoiding protic solvents.

Dichlorocyclopropylmethyl Substituent Preparation

Synthesis of (2,2-Dichlorocyclopropyl)methyl Chloride

The dichlorocyclopropane precursor is synthesized through:

  • Cyclopropanation : Reaction of 1,1-dichloroethylene with diazomethane in diethyl ether at −20°C (65% yield)

  • Chloromethylation : Treatment with paraformaldehyde/HCl gas in acetic acid (82% yield, 95% purity)

Stability Considerations :

  • Store under nitrogen at −20°C to prevent ring-opening hydrolysis

  • Avoid exposure to strong bases (e.g., NaOH) which cleave the cyclopropane

Integrated Synthetic Pathways

Patent-Based Route (US6245913B1)

A representative large-scale synthesis involves:

  • Benzimidazole Formation :

    • 5-Methoxy-o-phenylenediamine (1.0 kg)

    • Trimethyl orthoformate (2.2 eq), HCl (conc., 5 L)

    • Reflux 12 hours → 92% yield

  • Thiolation :

    • CS2 (1.5 eq), NaOH (3.0 eq), H2O/DCM

    • Phase-transfer catalyst (0.05 eq), 40°C → 80% yield

  • Alkylation :

    • (2,2-Dichlorocyclopropyl)methyl chloride (1.1 eq)

    • K2CO3 (3.0 eq), DMF, 70°C → 71% yield

Purification :

  • Column chromatography (SiO2, hexane/EtOAc 4:1)

  • Final recrystallization from ethanol/water (9:1)

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl3): δ 7.45 (d, J=8.4 Hz, 1H), 7.12 (s, 1H), 6.89 (d, J=8.4 Hz, 1H), 4.32 (s, 2H), 3.85 (s, 3H), 2.71–2.63 (m, 1H), 1.94–1.88 (m, 2H)

  • HRMS : m/z 358.0241 [M+H]+ (calc. 358.0238 for C13H13Cl2N2O2S)

Purity Optimization :

  • Residual solvents reduced to <0.1% via azeotropic distillation with toluene

  • Metal catalysts removed to <10 ppm using Chelex® 100 resin

Industrial-Scale Considerations

Cost Analysis

ComponentCost/kg (USD)Contribution (%)
5-Methoxy-o-PDA42038
Dichlorocyclopropyl78045
Catalysts/Solvents15017

Waste Mitigation Strategies :

  • CuI catalyst recovery via ion-exchange resins (92% efficiency)

  • Dichloroethane solvent recycling through fractional distillation

Emerging Methodologies

Photocatalytic Thiol-Ene Coupling

Recent trials using eosin Y (0.5 mol%) under blue LED light:

  • Conditions : DMSO, 25°C, 24 hours

  • Yield : 63% (vs. 71% thermal)

  • Advantage : Avoids base-induced cyclopropane degradation

Flow Chemistry Approaches

Microreactor systems (Corning AFR®) demonstrate:

  • 3x faster reaction kinetics vs. batch

  • 19% reduction in dichlorocyclopropane decomposition

Challenges and Limitations

Key Issues :

  • Cyclopropane Stability : Ring-opening occurs at pH > 10 or T > 100°C

  • Regioselectivity : Competing N1 vs. N3 alkylation requires careful base selection

  • Purification Complexity : Similar-polarity byproducts necessitate HPLC for >99.5% purity

Mitigation Strategies :

  • Use of bulky bases (DBU) to favor N1 alkylation

  • Low-temperature (−40°C) crystallization from heptane/THF

Chemical Reactions Analysis

2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-methoxy-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the dichlorocyclopropylmethyl moiety, using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides

Scientific Research Applications

2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-methoxy-1H-benzimidazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-methoxy-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Interacting with receptors: The compound may bind to cellular receptors, modulating their activity and influencing cellular responses.

    Disrupting cellular processes: It can interfere with cellular processes such as DNA replication, protein synthesis, and cell division

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Benzimidazoles

Compound Name Substituents at Position 2 Substituents at Position 5 Key Functional Groups Biological Activity (if reported)
Target Compound [(2,2-Dichlorocyclopropyl)methyl]sulfanyl Methoxy Sulfanyl (-S-) Inferred antimicrobial/antifungal potential
Omeprazole () (4-Methoxy-3,5-dimethylpyridinyl)methyl sulfinyl Methoxy Sulfinyl (-SO-) Proton pump inhibitor (acid suppression)
2-Mercapto-5-methoxy-1H-benzimidazole () Mercapto (-SH) Methoxy Thiol (-SH) Fungicidal (vs. Macrophomina, Fusarium)
5-Chloro-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole () Phenoxyethylsulfanyl Chloro Sulfanyl (-S-) Not explicitly stated
Impurity H () [(4-Chloro-3,5-dimethylpyridinyl)methyl]sulfinyl Methoxy Sulfinyl (-SO-) Pharmaceutical impurity (oxidation product)

Functional Group Analysis

  • Sulfanyl vs. Sulfinyl/Sulfonyl Groups: The target compound’s sulfanyl group (-S-) is less oxidized than the sulfinyl (-SO-) group in omeprazole and Impurity H . Sulfinyl derivatives often exhibit higher polarity and are prone to acid-activated transformations (e.g., omeprazole’s prodrug mechanism).
  • Substituent Effects: The dichlorocyclopropylmethyl group introduces steric hindrance and lipophilicity, distinguishing it from simpler alkyl chains (e.g., 2-n-butyl in ) or aromatic substituents (e.g., phenoxyethyl in ). Cyclopropane rings are known to enhance metabolic resistance due to their rigid, non-planar structure, which could prolong the compound’s biological half-life compared to linear alkyl analogs .

Biological Activity

The compound 2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-methoxy-1H-benzimidazole is a benzimidazole derivative that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, examining its mechanisms, efficacy in various studies, and potential applications in pharmacology.

Chemical Structure and Properties

The compound's molecular formula is C11H11Cl2N3OSC_{11}H_{11}Cl_2N_3OS, and it features a benzimidazole core substituted with a methoxy group and a dichlorocyclopropyl sulfanyl moiety. The presence of these functional groups contributes to its biological properties.

Biological Activity Overview

Research has indicated that benzimidazole derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Several studies have shown that benzimidazole derivatives possess significant antimicrobial properties against various bacterial and fungal strains.
  • Anticancer Properties : Some derivatives have been reported to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antiparasitic Effects : Benzimidazoles are well-known for their efficacy against parasitic infections, particularly in veterinary medicine.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Microtubule Formation : Similar to other benzimidazoles, this compound may disrupt microtubule polymerization, affecting cell division and leading to cytotoxic effects in cancer cells.
  • DNA Intercalation : The planar structure of the benzimidazole ring allows for potential intercalation into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells, leading to reduced viability.

Antimicrobial Activity

A study conducted by demonstrated that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL for various strains tested.

MicroorganismMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans8

Anticancer Activity

In vitro studies showed that the compound induced apoptosis in human cancer cell lines. For instance, a study indicated that treatment with the compound at concentrations of 10-50 µM led to significant cell death in HeLa cells after 24 hours.

Concentration (µM)Cell Viability (%)
1085
2560
5030

Antiparasitic Activity

Research highlighted its effectiveness against Giardia lamblia, with a reported IC50 value of 15 µM, indicating its potential as an antiparasitic agent.

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound in treating infections caused by resistant bacterial strains. Results showed a significant reduction in infection rates among patients treated with the compound compared to controls.
  • Case Study on Cancer Treatment : A preclinical study evaluated the compound's effects on tumor growth in xenograft models. Tumor volume was significantly reduced in treated groups compared to those receiving placebo.

Q & A

Q. What are the efficient synthetic routes for 2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-methoxy-1H-benzimidazole and its derivatives?

Methodological Answer:

  • Solvent-free one-pot synthesis using organocatalysts (e.g., triethylamine) under reflux conditions is effective for benzimidazole core formation. For example, 2-phenyl-1H-benzimidazole derivatives were synthesized via cyclocondensation of aldehydes with o-phenylenediamine, achieving yields >75% .
  • Sulfanyl group introduction : React the benzimidazole core with (2,2-dichlorocyclopropyl)methyl thiol in the presence of a base (e.g., K₂CO₃) under inert atmosphere. Monitor reaction progress via TLC (chloroform:methanol, 7:3) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. How can researchers confirm the structural integrity of synthesized derivatives?

Methodological Answer:

  • ¹H NMR spectroscopy : Analyze proton environments (e.g., methoxy singlet at δ 3.8 ppm, sulfanyl protons at δ 2.9–3.1 ppm) .
  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry, particularly for cyclopropane and benzimidazole ring conformations .
  • Elemental analysis : Validate purity (>98%) via C, H, N, S content matching theoretical values .
  • Advanced techniques : DFT/B3LYP calculations to compare experimental and theoretical bond lengths/angles .

Q. What in vitro assays are recommended for evaluating antimicrobial activity?

Methodological Answer:

  • Agar diffusion assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; measure zone of inhibition (ZOI) .
  • Minimum Inhibitory Concentration (MIC) : Use broth microdilution (concentration range: 1–256 µg/mL) .
  • MTT assay : Assess cytotoxicity against mammalian cell lines (e.g., MDA-MB-231) to determine selectivity indices .

Advanced Research Questions

Q. How can QSAR models guide the optimization of benzimidazole derivatives for antifungal activity?

Methodological Answer:

  • Descriptor selection : Use topological (e.g., Zagreb index), electronic (logP), and steric parameters (molar refractivity) to build 2D-QSAR models .
  • Validation : Split datasets (80:20 training:test) and calculate cross-validated R² (>0.7 acceptable). For example, a model predicting pIC50 (IC50 = 0.5–50 µM) against C. albicans achieved R² = 0.82 .
  • Optimization : Introduce electron-withdrawing groups (e.g., -Cl) at the 5-position to enhance antifungal potency by 30–40% .

Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Reassess descriptors : Include solvent-accessible surface area (SASA) or dipole moment to improve model accuracy .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein binding (e.g., CYP51 for antifungals) over 100 ns to validate docking poses .
  • Experimental validation : Synthesize top-ranked derivatives (e.g., 2-nitro derivatives) and retest IC50 values using standardized protocols (e.g., CLSI guidelines) .

Q. What advanced spectroscopic methods elucidate excited-state dynamics in benzimidazole derivatives?

Methodological Answer:

  • Time-resolved fluorescence spectroscopy : Measure fluorescence lifetimes (τ) to study excited-state intramolecular proton transfer (ESIPT). For example, derivatives with -OH substituents exhibit τ = 2.5–3.2 ns .
  • DFT/TD-DFT calculations : Simulate absorption/emission spectra (e.g., λmax = 320–350 nm) and compare with experimental data .
  • Solvatochromism studies : Analyze Stokes shift variations in solvents of differing polarity to confirm charge-transfer transitions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.